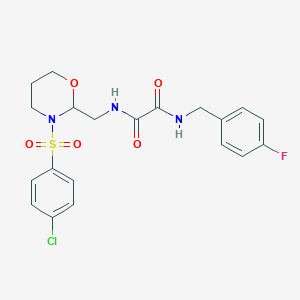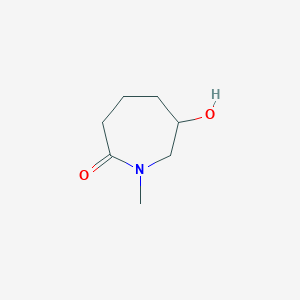
6-Hydroxy-1-methylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1-methylazepan-2-one, also known as trichostatin A (TSA), is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. TSA has been widely used in scientific research to investigate the role of histone acetylation in gene expression, development, and disease.
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
6-Hydroxy-1-methylazepan-2-one derivatives have been explored in the field of neurology, particularly in Alzheimer's disease research. A study discussed the development of amyloid imaging ligands, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, to measure amyloid in vivo in the brains of patients with Alzheimer's disease. These derivatives have demonstrated a robust difference between the retention in patients and controls, providing crucial insights into the pathophysiological mechanisms and time course of amyloid deposits in the brain. This breakthrough in PET amyloid imaging techniques can facilitate early detection and evaluation of new antiamyloid therapies for Alzheimer's disease (Nordberg, 2007).
Analytical Methods in Determining Antioxidant Activity
The compound has also been implicated in the study of antioxidants and their implications in various fields, including food engineering, medicine, and pharmacy. A comprehensive review of analytical methods used to determine antioxidant activity highlighted the importance of these methods and the advantages and disadvantages associated with each. The review stressed the significance of using chemical and electrochemical methods in antioxidant analysis or the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).
Fluid Resuscitation Studies
In the medical field, this compound derivatives, specifically 6% hydroxyethyl starch (HES) 130/0.4, have been extensively used in fluid resuscitation for acutely ill patients. Research suggests that 6% HES 130/0.4 is one of the most frequently used resuscitation fluids worldwide. Studies have systematically reviewed and meta-analyzed the effects of 6% HES 130/0.4 compared with other colloid or crystalloid solutions on mortality, acute kidney injury/failure, and bleeding in acutely ill or perioperative patients. The findings call for high-quality trials reporting a large number of events to estimate the benefits or risks of administering 6% HES 130/0.4 more reliably, given its widespread use (Gattas et al., 2012).
Propriétés
IUPAC Name |
6-hydroxy-1-methylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-5-6(9)3-2-4-7(8)10/h6,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIJGIQKAAFKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCCC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

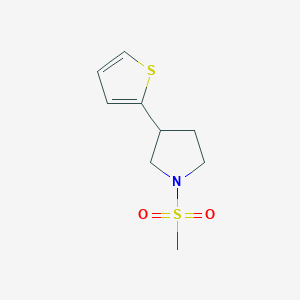


![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)
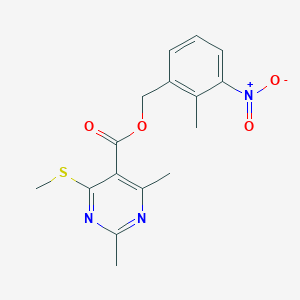

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)
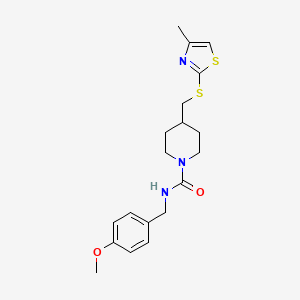
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)
